tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
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Overview
Description
tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate: is an organic compound that belongs to the class of carbamates. It features a tert-butyl group, an iodo-substituted phenylethyl moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodo-substituted phenylethyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylethyl moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Often used for cross-coupling reactions.
Strong Acids or Bases: Used for deprotection or substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine in peptide synthesis and other organic transformations .
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals, where carbamate derivatives are commonly employed.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodo group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the iodo-phenylethyl moiety.
N-Boc-protected anilines: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization. The combination of the tert-butyl and carbamate groups also provides stability and protection during synthetic transformations .
Properties
IUPAC Name |
tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOWDIUBPAXGN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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